2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)thio)-N-(p-tolyl)acetamide
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Overview
Description
2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)thio)-N-(p-tolyl)acetamide is a chemical compound that has shown potential in scientific research applications.
Mechanism of Action
The mechanism of action of 2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)thio)-N-(p-tolyl)acetamide involves the inhibition of the protein kinase CK2, which is involved in cell growth and proliferation. By inhibiting CK2, the compound prevents the growth of cancer cells and induces apoptosis.
Biochemical and Physiological Effects:
Studies have shown that 2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)thio)-N-(p-tolyl)acetamide has biochemical and physiological effects on cancer cells. The compound inhibits the growth of cancer cells and induces apoptosis, which can lead to the death of cancer cells. Additionally, the compound has been shown to have low toxicity in normal cells.
Advantages and Limitations for Lab Experiments
The advantages of using 2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)thio)-N-(p-tolyl)acetamide in lab experiments include its potential as a cancer treatment and its low toxicity in normal cells. However, the compound has limitations in terms of its stability and solubility, which can affect its effectiveness in experiments.
Future Directions
For research on 2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)thio)-N-(p-tolyl)acetamide include further studies on its mechanism of action, as well as its effectiveness in treating different types of cancer. Additionally, research can focus on improving the stability and solubility of the compound to enhance its effectiveness in experiments. Finally, research can explore the potential of combining the compound with other cancer treatments to enhance its effectiveness.
Synthesis Methods
The synthesis of 2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)thio)-N-(p-tolyl)acetamide involves the reaction of 2-(1H-indol-3-yl)ethanamine with p-toluenesulfonyl chloride to form 2-(2-tosylaminoethyl)indole. The tosyl group is then removed, and the resulting compound is reacted with thioacetic acid to form the final compound.
Scientific Research Applications
2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)thio)-N-(p-tolyl)acetamide has shown potential in scientific research applications, particularly in the field of cancer research. Studies have shown that the compound inhibits the growth of cancer cells and induces apoptosis, or programmed cell death, in cancer cells.
properties
IUPAC Name |
N-(4-methylphenyl)-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2S/c1-17-8-10-18(11-9-17)24-22(27)16-29-21-14-26(20-7-3-2-6-19(20)21)15-23(28)25-12-4-5-13-25/h2-3,6-11,14H,4-5,12-13,15-16H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQDMKQRAMLECCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)thio)-N-(p-tolyl)acetamide |
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